molecular formula C6H10ClN3O B3098238 [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride CAS No. 1332531-19-7

[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride

Cat. No.: B3098238
CAS No.: 1332531-19-7
M. Wt: 175.61
InChI Key: KBQVOEOUNQLWAT-UHFFFAOYSA-N
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Description

[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride (CAS: 1082420-52-7) is a heterocyclic amine hydrochloride salt featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 5-position and an aminomethyl group at the 3-position. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility arises from the oxadiazole ring’s stability and the cyclopropyl group’s ability to modulate steric and electronic properties, enhancing metabolic stability in drug candidates .

Properties

IUPAC Name

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-3-5-8-6(10-9-5)4-1-2-4;/h4H,1-3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQVOEOUNQLWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332531-19-7
Record name (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylcarbonyl chloride with amidoxime to form the oxadiazole ring. The resulting intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors critical for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Oxadiazole-Based Amine Hydrochlorides

The compound is compared to analogues differing in substituents (cyclopropyl vs. alkyl groups) or linker length between the oxadiazole and amine groups. Key analogues include:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Molecular Formula Molecular Weight Substituent (Oxadiazole Position) XLogP3* Hydrogen Bond Donors Hydrogen Bond Acceptors
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride 1082420-52-7 C₇H₁₁ClN₃O 189.65 Cyclopropyl (5) 0.8 1 4
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride 1042505-40-7 C₆H₁₂ClN₃O 177.63 Ethyl (3) 0.4 1 4
[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride 1082584-63-1 C₇H₁₂ClN₃O 189.65 Cyclopropyl (5) + ethyl linker 1.1 1 4
[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride 1255717-36-2 C₆H₁₂ClN₃O 177.63 Isopropyl (5) 1.2 1 4

*XLogP3 values estimated from analogous structures .

Key Differences and Implications

Substituent Effects: Cyclopropyl: Enhances metabolic stability due to its rigid, non-linear structure, making the compound more resistant to enzymatic degradation compared to ethyl or isopropyl derivatives . Ethyl/Isopropyl: Ethyl groups increase lipophilicity (XLogP3 = 0.4) marginally, while bulkier isopropyl groups (XLogP3 = 1.2) may hinder solubility but improve membrane permeability .

Linker Length: The ethyl linker in [2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride increases molecular weight (189.65 vs. 177.63) and rotational bonds (3 vs.

Synthetic Accessibility :

  • The cyclopropyl variant is synthesized via cyclocondensation of amidoximes with cyclopropanecarboxylate esters under basic conditions (e.g., NaOH/DMSO) . Ethyl/isopropyl analogues use analogous methods with substituted esters .

Biological Activity

[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride (CAS No. 1332531-19-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Structural Characteristics

The molecular formula of this compound is C₆H₉N₃O with a molecular weight of approximately 175.62 g/mol. The compound features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₆H₉N₃O
Molecular Weight175.62 g/mol
CAS Number1332531-19-7
MDL NumberMFCD09864586

Synthesis

The synthesis of this compound typically involves the cyclization of suitable precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates activity against various pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Candida albicansModerate activity
Micrococcus luteusSelective action

The compound showed particularly strong inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , indicating its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has been reported to possess antifungal activity against strains of Candida . The selective action against certain Gram-positive and Gram-negative microorganisms highlights its therapeutic potential in treating fungal infections .

Anticancer Activity

The oxadiazole derivatives have been widely studied for their anticancer properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. For instance:

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (cervical cancer)92.4
CaCo-2 (colon adenocarcinoma)85.0
H9c2 (rat heart myoblast)78.5

These findings indicate that the compound may interfere with cancer cell proliferation through mechanisms similar to those observed in other oxadiazole derivatives .

Mechanistic Insights

Molecular docking studies have elucidated the binding interactions of this compound with key enzymes involved in bacterial cell wall synthesis and DNA replication. The compound forms critical hydrogen bonds with amino acids in the active sites of target proteins such as DNA gyrase and MurD .

Q & A

Q. What are the key synthetic pathways for [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride?

Synthesis typically involves cyclization to form the 1,2,4-oxadiazole ring, followed by functionalization of the methylamine group. A common route includes:

  • Step 1 : Reaction of cyclopropanecarbonitrile with hydroxylamine to form an amidoxime intermediate.
  • Step 2 : Cyclization under acidic conditions (e.g., HCl) to generate the oxadiazole core.
  • Step 3 : Alkylation or substitution to introduce the methylamine group, followed by hydrochloride salt formation via HCl treatment . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products like open-chain byproducts .

Q. How is the compound characterized structurally and spectroscopically?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the oxadiazole ring (δ ~8.5–9.5 ppm for ring protons) and cyclopropyl group (δ ~1.0–2.5 ppm for cyclopropyl CH2_2) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the molecular formula (C7_7H10_{10}ClN3_3O, [M+H]+^+ at m/z 188.06) .
  • Infrared (IR) Spectroscopy : Peaks at ~1600–1650 cm1^{-1} confirm C=N stretching in the oxadiazole ring .

Q. What purification methods ensure high purity for biological assays?

  • Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .
  • Column Chromatography : Neutral alumina or silica gel with eluents like dichloromethane:methanol (95:5) removes unreacted precursors . Purity (>95%) is validated via HPLC with a C18 column and UV detection at 254 nm .

Q. What functional groups dominate its reactivity?

The 1,2,4-oxadiazole ring participates in electrophilic substitutions (e.g., nitration), while the primary amine group enables conjugation with carboxylic acids or aldehydes. The cyclopropyl group introduces steric constraints, affecting regioselectivity in reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in structural assignments?

Single-crystal X-ray diffraction (performed using SHELX software) confirms bond lengths and angles:

  • Oxadiazole ring : N–O bond length ~1.36 Å, C–N bonds ~1.29 Å.
  • Cyclopropyl group : C–C bond angles ~60°, confirming strain . Discrepancies between computational (DFT) and experimental data often arise from crystal packing effects, requiring refinement with programs like SHELXL .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes at 120°C) .
  • Catalytic systems : ZnCl2_2 or Fe3_3O4_4 nanoparticles improve amidoxime cyclization efficiency by 15–20% .
  • Flow chemistry : Continuous processing minimizes intermediate degradation .

Q. How is the compound’s bioactivity assessed in cellular models?

  • Target engagement assays : Fluorescence polarization or SPR measure binding affinity to targets like kinases or GPCRs.
  • Cytotoxicity profiling : IC50_{50} values are determined via MTT assays in cancer cell lines (e.g., HepG2, MCF-7), with dose-response curves analyzed using GraphPad Prism .
  • Metabolic stability : Microsomal incubation (human liver microsomes) assesses half-life (t1/2_{1/2}) and intrinsic clearance .

Q. What computational methods predict its pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab estimate logP (~1.2), aqueous solubility (LogS ~-2.5), and blood-brain barrier permeability (low).
  • Molecular docking : AutoDock Vina or Glide simulates binding modes to targets like 5-HT receptors, guided by the amine group’s hydrogen-bonding potential .

Q. How does the hydrochloride salt affect solubility and stability?

  • Solubility : The salt form enhances aqueous solubility (e.g., ~25 mg/mL in PBS at pH 7.4) compared to the free base (<5 mg/mL) .
  • Stability : Lyophilized powder remains stable for >24 months at -20°C; in solution, degradation occurs via hydrolysis of the oxadiazole ring under alkaline conditions (pH >9) .

Q. What are common pitfalls in analyzing its spectral data?

  • NMR splitting : Overlapping signals from cyclopropyl CH2_2 and oxadiazole protons require 2D NMR (HSQC, COSY) for resolution .
  • Mass fragmentation : Loss of HCl ([M-Cl]+^+) during MS analysis can lead to misassignment of the molecular ion .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride
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[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride

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